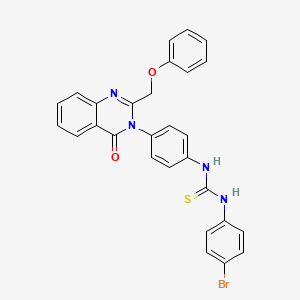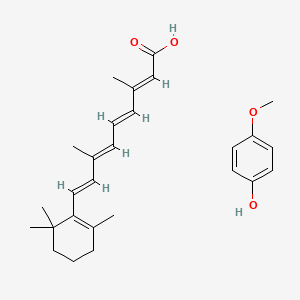
Mequinol and tretinoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solage is a compound primarily used in the cosmetic industry for its skin-lightening properties. It is a combination of mequinol and tretinoin, which are known for their efficacy in treating solar lentigines and other skin conditions caused by sun exposure . Mequinol acts as a skin-lightening agent, while tretinoin, a derivative of vitamin A, helps in skin renewal and reducing pigmentation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Solage involves the synthesis of its two main components: mequinol and tretinoin.
Mequinol: This compound is synthesized through the hydroxylation of anisole using a suitable oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is typically carried out under acidic conditions to facilitate the hydroxylation process.
Tretinoin: Tretinoin is synthesized from beta-ionone through a series of reactions including condensation, cyclization, and oxidation. The process involves the use of reagents such as lithium diisopropylamide, acetic anhydride, and potassium permanganate.
Industrial Production Methods
In industrial settings, the production of Solage involves large-scale synthesis of this compound, followed by their combination in specific proportions. The process is carried out in controlled environments to ensure the purity and efficacy of the final product. The combination is typically formulated into a topical solution for ease of application .
化学反应分析
Types of Reactions
Solage undergoes several types of chemical reactions, including:
Oxidation: Both mequinol and tretinoin can undergo oxidation reactions. Mequinol can be oxidized to quinone derivatives, while tretinoin can be oxidized to various retinoid metabolites.
Reduction: Mequinol can be reduced to anisole under certain conditions.
Substitution: Tretinoin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Quinone derivatives from mequinol, retinoid metabolites from tretinoin.
Reduction Products: Anisole from mequinol.
Substitution Products: Various substituted retinoids from tretinoin.
科学研究应用
Solage has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Solage is used as a model compound in studies involving skin-lightening agents and retinoids. Its chemical properties and reactions are studied to develop new and improved formulations.
Biology: In biological research, Solage is used to study the effects of skin-lightening agents on cellular processes. It helps in understanding the mechanisms of pigmentation and the role of retinoids in skin health.
Medicine: Solage is extensively used in dermatology for the treatment of solar lentigines, melasma, and other hyperpigmentation disorders. Its efficacy in reducing pigmentation and improving skin texture makes it a valuable therapeutic agent.
Industry: In the cosmetic industry, Solage is used in the formulation of various skin-care products aimed at reducing pigmentation and improving skin appearance
作用机制
Solage exerts its effects through the combined action of mequinol and tretinoin.
相似化合物的比较
Solage is unique due to its combination of mequinol and tretinoin, which provides a synergistic effect in treating hyperpigmentation. Similar compounds include:
Hydroquinone: Another skin-lightening agent that inhibits tyrosinase but does not have the retinoid component.
Azelaic Acid: Used for treating hyperpigmentation but works through a different mechanism by inhibiting mitochondrial oxidoreductases.
Kojic Acid: Inhibits tyrosinase but is less potent compared to mequinol.
Solage stands out due to its dual-action mechanism, making it more effective in treating hyperpigmentation compared to other single-agent treatments .
属性
CAS 编号 |
263878-34-8 |
|---|---|
分子式 |
C27H36O4 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid;4-methoxyphenol |
InChI |
InChI=1S/C20H28O2.C7H8O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-9-7-4-2-6(8)3-5-7/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);2-5,8H,1H3/b9-6+,12-11+,15-8+,16-14+; |
InChI 键 |
VXWIYJTXZWNXJP-ABAXVIISSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.COC1=CC=C(C=C1)O |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.COC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



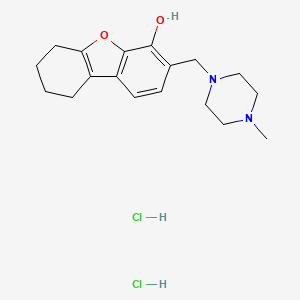

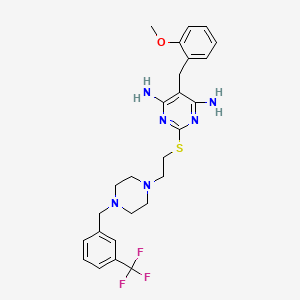
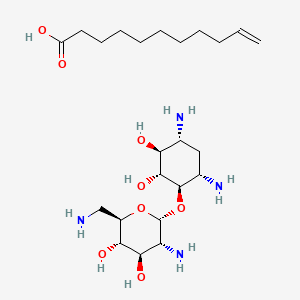
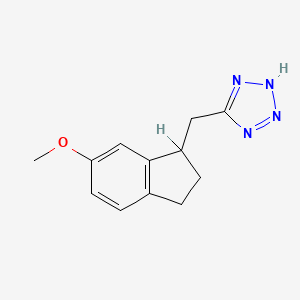
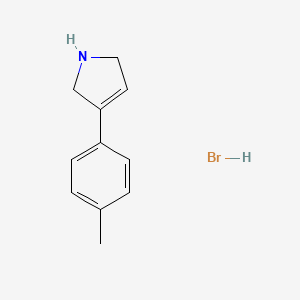
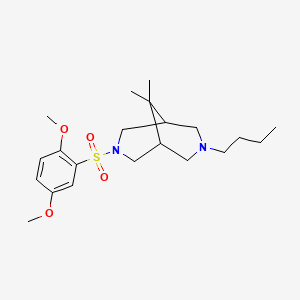
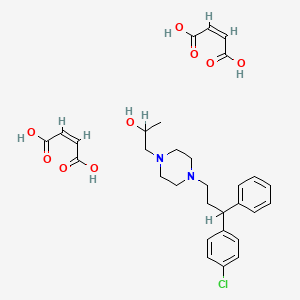
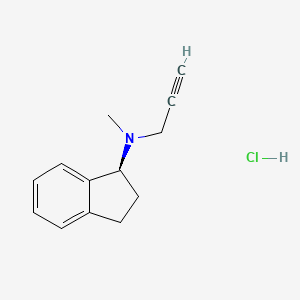
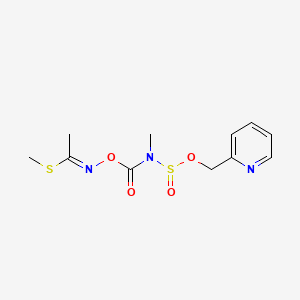

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
